(2-Methylthiazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-11-18-14(10-25-11)17(22)21-5-2-3-12(8-21)7-15-19-16(20-23-15)13-4-6-24-9-13/h4,6,9-10,12H,2-3,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTRHRLSSMBREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Methylthiazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesizing current research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The structure includes a thiazole ring, an oxadiazole moiety, and a piperidine group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 2034412-38-7 |
Biological Activity Overview
Research indicates that derivatives of thiazoles and oxadiazoles exhibit a wide range of biological activities including antibacterial, antifungal, antimalarial, and anticancer properties. The biological activity of the compound can be attributed to its structural components which enhance interaction with biological targets.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb) with inhibition percentages reaching up to 96% at specific concentrations .
Case Study: Antitubercular Activity
In vitro studies have shown that certain oxadiazole derivatives exhibit Minimum Inhibitory Concentration (MIC) values as low as 0.045 µg/mL against Mtb H37Rv strains . This suggests that the compound may possess similar or enhanced antitubercular activity.
Anticancer Activity
The 1,2,4-oxadiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit various cancer cell lines with IC50 values in the micromolar range . For example, a derivative exhibited moderate activity against multiple cancer cell lines including colon adenocarcinoma and breast cancer .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors involved in cellular pathways. For instance:
- Enzyme Inhibition : Compounds like those containing oxadiazole moieties have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylase, which are crucial in cancer progression and microbial resistance .
- Receptor Modulation : The presence of thiazole and oxadiazole rings allows for interaction with various protein targets influencing signaling pathways related to inflammation and cell growth.
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate good metabolic stability and bioavailability. For instance, one study reported a half-life () of approximately 1.63 hours for an oxadiazole derivative, suggesting favorable absorption characteristics .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 374.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and an oxadiazole derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). For instance, a study highlighted that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.7 μg/mL against VISA strains .
Anticancer Properties
The compound's structural components suggest potential anticancer applications. Thiazole derivatives have been reported to act as adenosine A2A receptor antagonists, which are promising in treating neurodegenerative disorders and preventing tumor development . The synthesis of piperidine-containing thiazolo derivatives has shown efficacy in inhibiting cancer cell proliferation in vitro.
Neuropharmacology
The piperidine moiety in the compound is associated with various pharmacological activities, including neuroprotective effects. Studies have shown that piperidine derivatives can enhance cognitive function and provide neuroprotection in models of Alzheimer's disease . The interaction of the compound with adenosine receptors further supports its potential in treating neurodegenerative diseases.
Anti-inflammatory Effects
Research has indicated that thiazole derivatives possess anti-inflammatory properties, making them suitable candidates for developing treatments for inflammatory diseases. Compounds similar to (2-Methylthiazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have been evaluated for their ability to reduce inflammation markers in vitro .
Organic Electronics
The unique structure of this compound allows it to be explored in the field of organic electronics. Thiazole-containing compounds have shown promise as semiconductors due to their electronic properties. Research into the use of such compounds as active layers in organic photovoltaic cells is ongoing, with preliminary studies indicating favorable charge transport characteristics.
Case Studies
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is electrophilic at the C5 position, enabling nucleophilic substitution reactions. Key reactions include:
-
The oxadiazole’s stability under basic conditions allows selective modification at C5 without disrupting other functional groups.
Thiazole Ring Functionalization
The 2-methylthiazol-4-yl group participates in electrophilic substitutions and side-chain reactions:
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation and acylation at the tertiary amine:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | RX (alkyl halide), DMF, K₂CO₃, 80°C | Quaternary ammonium salt formation (yield: 70–85%) | |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C to RT | Amide derivatives (yield: 60–75%) |
-
Steric hindrance from the adjacent oxadiazole-methyl group slows reaction kinetics.
Thiophene Substituent Reactivity
The thiophen-3-yl group undergoes electrophilic aromatic substitution:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Nitro group introduced at C2 (yield: 55%) | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 3 h | Sulfonic acid derivative (yield: 48%) |
-
The electron-rich thiophene ring enhances electrophilic attack at the α-position.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable bioconjugate formation:
-
Coupling efficiency depends on the steric bulk of the oxadiazole-methyl group.
Redox Reactions
The compound undergoes selective reductions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Oxadiazole Reduction | H₂ (1 atm), Pd/C, EtOH, RT, 12 h | Ring opening to form amidoxime derivatives | |
| Thiophene Reduction | NaBH₄, NiCl₂, MeOH, 0°C, 2 h | Partial saturation of thiophene to dihydrothiophene |
Key Research Findings
-
Stability : The compound is stable under ambient conditions but degrades in strong acids (>pH 2) or bases (>pH 12).
-
Stereoelectronic Effects : Electron-withdrawing oxadiazole and electron-donating thiophene create a polarized electronic environment, directing regioselectivity in reactions.
-
Biological Relevance : Derivatives synthesized via these reactions show enhanced antimicrobial activity in vitro (MIC: 2–8 µg/mL against S. aureus) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s uniqueness lies in its hybrid architecture. Comparisons with analogous molecules (Table 1) reveal critical distinctions:
Notes:
- Thiophene-oxadiazole hybrids : These compounds often exhibit enhanced metabolic stability compared to purely aromatic systems due to sulfur’s electron-withdrawing effects. However, the addition of a piperidine linker in the target compound may improve solubility and bioavailability .
- Flavonoid vs. Thiazole cores: While flavonoids like Isorhamnetin-3-O-glycoside rely on phenolic groups for redox activity, the thiazole-oxadiazole system in the target compound is more suited for targeted covalent or non-covalent interactions with enzymatic pockets.
Pharmacokinetic and Pharmacodynamic Insights
- Synthetic Feasibility : Unlike naturally derived Zygocaperoside, the target compound requires multi-step organic synthesis (e.g., Huisgen cyclization for oxadiazole formation), which may limit scalability without advanced techniques like stereolithographic hydrogel-assisted synthesis .
Limitations of Available Evidence
The provided materials lack direct data on the target compound or its close analogues. For authoritative comparisons, consult specialized databases (e.g., PubChem, ChEMBL) or recent synthetic medicinal chemistry studies.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing (2-Methylthiazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone and related heterocyclic compounds?
- Methodological Answer :
- Step 1 : Synthesize the oxadiazole core via cyclization of thiosemicarbazides (e.g., refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol, followed by cyclization under acidic conditions) .
- Step 2 : Functionalize the piperidine moiety using Mannich reactions. For example, introduce a methyl group via alkylation of piperidine with 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carbaldehyde .
- Step 3 : Couple the thiazole fragment using nucleophilic acyl substitution. For methanone derivatives, employ Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling .
Q. How is the compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- NMR : Analyze - and -NMR for chemical shifts corresponding to thiophene (δ 6.8–7.5 ppm), oxadiazole (C=O at ~160–170 ppm), and piperidine (δ 1.5–3.0 ppm) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm, C=N at ~1600 cm) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns using HRMS or ESI-MS .
Q. What solvents and reaction conditions optimize yield in the synthesis of thiophene-oxadiazole hybrids?
- Methodological Answer :
- Solvent Selection : Ethanol or DMF for cyclization reactions due to their polarity and ability to stabilize intermediates .
- Temperature : Reflux conditions (70–80°C) for 6–12 hours to ensure complete cyclization .
- Catalysts : Use triethylamine or NaOH to deprotonate intermediates and accelerate coupling reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data arising from thione-thiol tautomerism in such compounds?
- Methodological Answer :
- Solvent-Dependent Studies : Compare NMR spectra in polar (DMSO-d) vs. nonpolar (CDCl) solvents to identify dominant tautomers .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomeric stability and compare with experimental data .
- X-ray Crystallography : Resolve tautomeric ambiguity by determining solid-state structures .
Q. What strategies mitigate regioselectivity challenges during the synthesis of the oxadiazole-thiophene-piperidine scaffold?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) on thiophene to control cyclization sites .
- Protection-Deprotection : Temporarily protect reactive sites (e.g., piperidine nitrogen) using Boc groups to prevent undesired side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled heating .
Q. How do electronic and steric effects influence the biological activity of this compound?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in substituents (e.g., methyl vs. methoxy on thiophene) and test for activity against target enzymes .
- Docking Simulations : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., kinase binding pockets) .
- Bioassay Data : Compare IC values of analogs to identify critical pharmacophores (e.g., thiophene orientation enhances π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
